5-Phenyl-1,3-oxazol-2-amine

Description

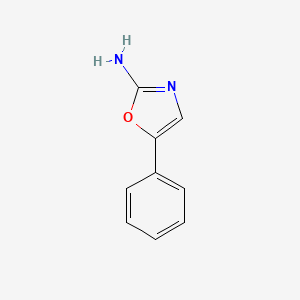

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHYFLKPKSFRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507548 | |

| Record name | 5-Phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6826-24-0 | |

| Record name | 5-Phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Phenyl-1,3-oxazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-1,3-oxazol-2-amine

Introduction

5-Phenyl-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a core oxazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This molecule belongs to the broader class of 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry and drug development.[1] The 2-aminooxazole motif is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. It serves as a crucial building block for developing novel therapeutic agents, demonstrating a wide range of activities including antimicrobial, antitubercular, and kinase inhibition.[2][3][4]

Notably, the 2-aminooxazole core is often employed as a bioisostere for the 2-aminothiazole moiety.[4] This isosteric replacement of the thiazole's sulfur atom with an oxygen atom can confer significant advantages, such as improved physicochemical properties like enhanced aqueous solubility and reduced metabolic oxidation, without compromising biological activity.[2][5] This guide provides a comprehensive technical overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 5-Phenyl-1,3-oxazol-2-amine, tailored for researchers and professionals in the field of drug discovery.

Molecular Structure and Physicochemical Properties

The structural arrangement of 5-Phenyl-1,3-oxazol-2-amine, with its combination of an aromatic phenyl ring, a heterocyclic oxazole core, and a reactive primary amine, dictates its chemical behavior and biological interactions.

Caption: Chemical structure of 5-Phenyl-1,3-oxazol-2-amine.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1,3-oxazol-2-amine | PubChem[6] |

| CAS Number | 6826-24-0 | PubChem[6] |

| Molecular Formula | C₉H₈N₂O | PubChem[6] |

| Molecular Weight | 160.17 g/mol | PubChem[6] |

| Exact Mass | 160.063662883 Da | PubChem[6] |

| XLogP3 | 1.7 | PubChem[6] |

| Hydrogen Bond Donors | 1 (the amine group) | PubChem[6] |

| Hydrogen Bond Acceptors | 3 (ring N, ring O, amine N) | PubChem[6] |

| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)N | PubChem[6] |

| InChIKey | IUHYFLKPKSFRCT-UHFFFAOYSA-N | PubChem[6] |

Synthesis and Experimental Protocols

The synthesis of 2-aminooxazole derivatives is well-established in organic chemistry. A common and effective method involves the condensation reaction between an α-haloketone and urea. For 5-Phenyl-1,3-oxazol-2-amine, this typically utilizes 2-bromoacetophenone as the ketone precursor.

The causality of this reaction choice lies in the reactivity of the starting materials. The α-bromoketone provides a potent electrophilic carbon adjacent to the carbonyl group, which is readily attacked by the nucleophilic nitrogen of urea. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable aromatic oxazole ring.

Caption: General workflow for the synthesis of 5-Phenyl-1,3-oxazol-2-amine.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of related 2-amino-4-aryloxazoles.[7] It serves as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product is purified and characterized to confirm its identity and purity.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and urea (2.10 g, 35 mmol) in 30 mL of dimethylformamide (DMF).

-

Rationale: A significant excess of urea is used to drive the reaction equilibrium towards the product and to minimize side reactions. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both reactants.

-

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The reaction progress should be monitored every hour using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of the starting ketone.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.

-

Rationale: This step precipitates the crude product, which has lower solubility in water than in DMF, while the excess urea and DMF remain in the aqueous phase.

-

-

Neutralization and Filtration: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The resulting precipitate is collected by vacuum filtration.

-

Rationale: Neutralization removes any acidic byproducts (like HBr) formed during the reaction.

-

-

Purification: Wash the collected solid with copious amounts of cold water and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Phenyl-1,3-oxazol-2-amine.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The data presented below are based on typical values for this structural class and available database information.[6][8]

| Technique | Data and Interpretation |

| ¹H NMR | δ ~7.2-7.8 ppm (m, 5H): Protons of the phenyl ring. The multiplicity will be complex due to coupling. δ ~7.0 ppm (s, 1H): Proton at the C4 position of the oxazole ring. δ ~5.5-6.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange. |

| ¹³C NMR | δ ~160-165 ppm: C2 carbon (attached to two heteroatoms and the amine). δ ~145-150 ppm: C5 carbon (attached to the phenyl group). δ ~125-135 ppm: Carbons of the phenyl ring (multiple signals expected). δ ~120-125 ppm: C4 carbon of the oxazole ring. |

| IR (KBr) | ~3400-3250 cm⁻¹: Two distinct bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[9] ~1650-1580 cm⁻¹: N-H bending vibration (scissoring) of the primary amine.[9] ~1600-1620 cm⁻¹: C=N stretching vibration of the oxazole ring. ~1335-1250 cm⁻¹: Strong C-N stretching, typical for aromatic amines.[9] |

| Mass Spec. | m/z 160: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₈N₂O. Fragmentation: Common fragmentation pathways for phenyl-substituted oxazoles include the loss of CO, HCN, and cleavage of the phenyl group (m/z 77).[10] |

Chemical Reactivity and Derivatization Potential

The reactivity of 5-Phenyl-1,3-oxazol-2-amine is dominated by the primary amine group, making it a versatile precursor for the synthesis of a diverse library of derivatives. This is a cornerstone of its utility in drug discovery, allowing for systematic modification to optimize biological activity and pharmacokinetic properties.

Caption: Key derivatization reactions at the 2-amino position.

-

N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (like pyridine or triethylamine) to form stable amide and sulfonamide derivatives, respectively. This is a common strategy to explore structure-activity relationships (SAR).

-

N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging and may require specific protecting group strategies.

-

Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis yields imines (Schiff bases), which can serve as intermediates for further functionalization, such as reduction to secondary amines.

-

Reactivity of the Oxazole Ring: The oxazole ring itself is relatively stable and aromatic. It is generally electron-deficient, making electrophilic aromatic substitution more difficult than on a simple benzene ring. However, reactions like halogenation at the C4 position can be achieved under specific conditions.

Applications in Drug Discovery

The 5-Phenyl-1,3-oxazol-2-amine scaffold is a valuable asset in modern medicinal chemistry, primarily due to its favorable biological and physicochemical properties.

-

Antimicrobial and Antitubercular Agents: Research has extensively demonstrated the potent antimicrobial activity of 2-aminooxazoles, particularly against Mycobacterium tuberculosis.[1][4] In a study comparing isosteric pairs, 2-aminooxazole derivatives consistently showed significantly higher aqueous solubility (often by two orders of magnitude) compared to their 2-aminothiazole counterparts, while maintaining or even improving antimicrobial potency.[2] This improved solubility is a critical parameter for drug candidate selection, as it directly impacts bioavailability.

-

Kinase Inhibitors for Oncology: The scaffold has been successfully utilized to develop potent kinase inhibitors. A notable example is the discovery of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML).[3] The developed oxazol-2-amine compounds were shown to inhibit both wild-type and mutated FLT3, suppress the proliferation of AML cells, induce apoptosis, and demonstrate significant tumor growth inhibition in in-vivo xenograft models.

-

Advantages in Drug Design: The key advantage of the 2-aminooxazole core, as exemplified by the 5-phenyl derivative, is the strategic combination of a rigid, planar ring system capable of forming crucial hydrogen bonds, with a reactive handle (the 2-amine group) for facile chemical modification. The replacement of sulfur (in thiazoles) with oxygen reduces the potential for metabolic oxidation, potentially leading to a better pharmacokinetic profile.[4][5]

Conclusion

5-Phenyl-1,3-oxazol-2-amine is more than a simple heterocyclic molecule; it is a highly versatile and potent chemical scaffold with demonstrated value in the development of next-generation therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity at the 2-amino position make it an ideal starting point for the construction of large compound libraries. The proven success of this core in generating potent antitubercular agents and kinase inhibitors, coupled with its superior physicochemical properties over isosteric analogues, solidifies its role as a privileged structure in modern drug discovery. Future research will undoubtedly continue to expand the therapeutic applications of this valuable chemical entity.

References

-

2-Aminooxazole - Wikipedia. Wikipedia. [Link]

-

5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563. PubChem. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. IUCr Journals. [Link]

-

Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. ResearchGate. [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. MDPI. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). [Link]

-

2-Aminooxazole | C3H4N2O | CID 558521. PubChem. [Link]

-

N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}amine - 1H NMR. SpectraBase. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Supporting Information for a chemical synthesis. Royal Society of Chemistry. [Link]

-

IR: amines. University of Calgary. [Link]

-

Mass spectrometry of oxazoles. HETEROCYCLES. [Link]

Sources

- 1. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Synthesis of 4-Phenyl-1,3-oxazol-2-amine from α-Haloketones: A Technical Guide

Abstract

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for the 2-aminothiazole core to enhance physicochemical and metabolic properties in drug candidates.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis of 4-phenyl-1,3-oxazol-2-amine from α-haloketones, a robust and widely utilized transformation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and presents a comparative analysis of alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this synthesis in their work.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The strategic replacement of a sulfur atom with an oxygen atom in a heterocyclic ring, known as isosterism, is a powerful tool in drug design. The 2-aminooxazole core has emerged as a valuable isostere of the 2-aminothiazole scaffold, which is present in numerous bioactive molecules.[3][4] This substitution can offer several advantages, including a potential reduction in the octanol-water partition coefficient (ClogP), which may lead to improved solubility. Furthermore, the absence of the easily oxidizable sulfur atom in the oxazole ring can result in a more favorable metabolic profile.[1][2] Given these benefits, the development of efficient and versatile synthetic routes to access N-substituted 4-aryl-2-aminooxazoles is of significant interest to the medicinal chemistry community.[2]

Core Synthesis: From α-Haloacetophenone to 4-Phenyl-1,3-oxazol-2-amine

The most direct and common method for the synthesis of 4-aryl-substituted 2-aminooxazoles is the condensation of an appropriately substituted α-haloketone with urea. This reaction is analogous to the well-established Hantzsch thiazole synthesis.[3]

A Note on Regiochemistry and Nomenclature

It is critical to address the regiochemical outcome of this synthesis. The reaction of an α-haloacetophenone (e.g., 2-bromo-1-phenylethan-1-one, commonly known as phenacyl bromide) with urea yields 4-phenyl-1,3-oxazol-2-amine , not the 5-phenyl isomer. According to IUPAC nomenclature, numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen.[5] The phenyl group originates from the acetophenone backbone, which ultimately forms the C4-C5 bond of the oxazole ring, with the phenyl substituent at C4.

Logical Flow of Reactants to Product

Caption: Origin of atoms in the formation of 4-phenyl-1,3-oxazol-2-amine.

Reaction Mechanism

The reaction proceeds via a Hantzsch-type mechanism, involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of urea on the electrophilic α-carbon of the α-haloacetophenone. This displaces the halide ion and forms an isourea intermediate.

-

Tautomerization & Cyclization: The intermediate undergoes tautomerization. The enol form then facilitates an intramolecular nucleophilic attack by the oxygen atom onto the carbonyl carbon of the former ketone.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the aromatic 2-aminooxazole ring.

Plausible Reaction Mechanism

Caption: Simplified workflow of the Hantzsch-type oxazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is an optimized procedure adapted from the literature, utilizing microwave irradiation to significantly reduce reaction times and improve efficiency.[2][6][7]

Materials:

-

α-Bromoacetophenone (or other substituted phenacyl bromide)

-

Urea

-

N,N-Dimethylformamide (DMF)

-

Microwave synthesis reactor

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave process vial, combine the desired α-bromoacetophenone (1.0 eq) and urea (10.0 eq).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial. The concentration should be approximately 0.5 M with respect to the α-bromoacetophenone.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 3-5 minutes.[6][7]

-

Reaction Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-2-aminooxazole.

Quantitative Data and Substrate Scope

The microwave-assisted condensation of various substituted α-bromoacetophenones with urea has been shown to be robust, with yields generally around 50% irrespective of the electronic nature of the substituents on the phenyl ring.[4]

| Entry | α-Bromoacetophenone Substituent | Reaction Time (min) | Temperature (°C) | Yield (%) |

| 1 | 4-Methyl | 3 | 120 | 49 |

| 2 | 4-Methoxy | 5 | 120 | 52 |

| 3 | 4-Chloro | 5 | 120 | 55 |

| 4 | 4-Nitro | 5 | 120 | 48 |

| 5 | 2-Fluoro | 5 | 120 | 45 |

Data adapted from Azzali et al., ACS Med. Chem. Lett. 2020.[6][7]

Comparative Analysis of Synthetic Routes to Oxazoles

While the condensation of α-haloketones with urea is a primary method for accessing 2-aminooxazoles, other classical methods exist for the synthesis of the core oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones, typically using a strong acid like sulfuric acid.[6][8] It is a powerful method for preparing 2,4,5-trisubstituted oxazoles. However, it requires the prior synthesis of the 2-acylamino-ketone precursor.

-

Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[9][10][11] It is particularly useful for synthesizing oxazoles that are unsubstituted at the 2- and 4-positions.

Comparison Table of Oxazole Syntheses

| Synthetic Route | Key Reactants | Typical Product Substitution | Key Advantages | Key Limitations |

| α-Haloketone/Urea | α-Haloketone, Urea | 2-Amino, 4-Aryl | Direct access to 2-aminooxazoles, good functional group tolerance. | N-substituted ureas can be poor nucleophiles.[2] |

| Robinson-Gabriel | 2-Acylamino-ketone | 2,4,5-Trisubstituted | High yields, well-established. | Requires pre-functionalized starting material. |

| Van Leusen | Aldehyde, TosMIC | 5-Substituted | Mild conditions, good for C5 substitution. | TosMIC is a specialized reagent. |

Conclusion

The synthesis of 4-phenyl-1,3-oxazol-2-amine and its derivatives via the condensation of α-haloketones and urea represents a highly effective and versatile method for accessing this medicinally important scaffold. The use of microwave-assisted protocols further enhances the efficiency of this transformation, making it a valuable tool for researchers in drug discovery and development. Understanding the regiochemical outcome and the mechanistic underpinnings of this reaction, as well as being aware of alternative synthetic strategies, empowers scientists to make informed decisions in the design and execution of their synthetic campaigns.

References

-

Robinson, R. (1909). The constitution of the alleged oxazole obtained from 2-acylamino-ketones. J. Chem. Soc., Trans., 95, 2167–2174. Available at: [Link]

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges., 43(1), 134–138. Available at: [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1416-1422. Available at: [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4786-4846. Available at: [Link]

-

Mori, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general and simple synthesis of 1,3,5-trisubstituted-1H-pyrazoles from tosylmethyl isocyanide and hydrazones. The Journal of Organic Chemistry, 42(7), 1153-1159. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

Sources

- 1. Oxazole [chemeurope.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1,3-oxazol-2-amine

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The 5-phenyl-1,3-oxazol-2-amine core is a privileged structure, appearing in numerous compounds investigated for their biological activities, including potential antitumor and antibacterial properties.[1] However, the therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. These characteristics govern everything from its solubility and absorption to its metabolic stability and formulation feasibility.

This guide provides an in-depth analysis of the core physicochemical characteristics of 5-Phenyl-1,3-oxazol-2-amine (CAS: 6826-24-0). As researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a critical prerequisite for rational drug design, enabling us to predict and optimize a compound's behavior in biological systems. We will move beyond simple data reporting to explore the causality behind experimental choices and the practical implications of each parameter.

Core Physicochemical Properties of 5-Phenyl-1,3-oxazol-2-amine

A molecule's identity and behavior are defined by a fundamental set of properties. For 5-Phenyl-1,3-oxazol-2-amine, these have been determined through a combination of experimental analysis and computational modeling.

-

Molecular Identity: The compound is unambiguously identified by its molecular formula, C₉H₈N₂O , and a molecular weight of approximately 160.17 g/mol .[2][3] Its structure is confirmed by its canonical SMILES string: C1=CC=C(C=C1)C2=CN=C(O2)N.[3]

-

Melting Point: The melting point is a crucial indicator of a crystalline solid's purity and identity.[4][5] 5-Phenyl-1,3-oxazol-2-amine exhibits a sharp melting point in the range of 215-216°C .[2] A narrow range like this suggests a high degree of purity, as impurities typically depress the melting point and broaden the range.[4]

-

Boiling Point & Thermal Stability: The predicted boiling point at standard atmospheric pressure is 341.0 ± 35.0 °C .[2] This high value, along with a flash point of 160.0 ± 25.9 °C , indicates significant thermal stability, which is an important consideration for storage, handling, and certain formulation processes like melt extrusion.[2]

-

Lipophilicity (logP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is one of the most critical parameters in drug development, influencing solubility, permeability across biological membranes, and metabolic clearance. The reported logP for this compound is 1.58 , with a computationally derived XLogP3 value of 1.7 .[2][3] A positive logP value indicates that the compound is more soluble in a nonpolar, lipid-like solvent (typically n-octanol) than in water.[6] This value places it in a favorable range for potential oral bioavailability, as it is lipophilic enough to cross cell membranes but not so much that it would have poor aqueous solubility or high metabolic turnover.

-

Acidity/Basicity (pKa): The pKa value defines the ionization state of a molecule at a given pH. The 2-amino group on the oxazole ring is basic and will be protonated at acidic pH values. While a specific experimental pKa is not cited in the literature, understanding this property is paramount as ionization dramatically affects solubility, receptor binding, and cell penetration. Its determination via potentiometric titration is a standard and necessary step in a full characterization workflow.

-

Polar Surface Area (PSA): The topological polar surface area (TPSA) is calculated to be 52.1 Ų .[3] This parameter is a strong predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A PSA value under 140 Ų is generally associated with good oral bioavailability, a criterion this molecule meets.

Data Summary Table

| Physicochemical Property | Value | Source(s) |

| CAS Number | 6826-24-0 | [2][3] |

| Molecular Formula | C₉H₈N₂O | [2][3] |

| Molecular Weight | 160.17 g/mol | [2][3] |

| Melting Point | 215-216 °C | [2] |

| Boiling Point | 341.0 ± 35.0 °C (at 760 mmHg) | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| logP (Octanol/Water) | 1.58 | [2] |

| Polar Surface Area (PSA) | 52.1 Ų | [3] |

| Flash Point | 160.0 ± 25.9 °C | [2] |

Experimental Workflows & Protocols

To ensure scientific rigor, the determination of these properties must follow validated, reproducible protocols. Below are methodologies grounded in established laboratory techniques.

Physicochemical Characterization Workflow

The logical flow of characterization ensures that foundational data informs subsequent, more complex experiments. Purity, for instance, must be established before properties like solubility or pKa are measured.

Caption: General workflow for physicochemical profiling of a new chemical entity.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting range, which serves as a primary indicator of purity.[4][8]

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A granular sample should be gently pulverized on a watch glass.[9]

-

Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[9] Failure to pack the solid properly can lead to errors in observation.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[5][8]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20°C/min) to establish a rough range.[4][5][9] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Determination: With a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[9]

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.[5] This slow rate is critical to ensure the apparatus temperature and sample temperature are in equilibrium, providing an accurate reading.

-

Observation & Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9]

-

-

Expert Insights & Causality: A pure compound has a highly ordered crystal lattice requiring a specific amount of energy (temperature) to break down, resulting in a sharp melting range (typically <1°C).[4] Impurities disrupt this lattice, requiring less energy to melt and causing the transition to occur over a wider temperature range.[4][5]

Protocol 2: Lipophilicity Determination (Shake-Flask Method for logP)

This is the "gold standard" method for experimentally determining the logP value, representing the partitioning of a compound between an aqueous and an immiscible organic phase.[10]

Caption: Workflow for the Shake-Flask logP determination method.

-

Objective: To measure the ratio of the concentration of the compound in n-octanol versus water at equilibrium.

-

Methodology:

-

Phase Preparation: Prepare two phases. The first is n-octanol saturated with water, and the second is water (often a buffer like PBS at pH 7.4) saturated with n-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.[11]

-

Sample Dissolution: Accurately weigh and dissolve the compound in a known volume of one of the phases to create a stock solution.

-

Partitioning: In a vial, combine equal and precise volumes of the stock solution and the other pre-saturated phase.

-

Equilibration: Seal the vial and shake or vortex it vigorously for several minutes to facilitate partitioning.[12] Allow the vial to rest until the two phases have completely separated. Centrifugation can be used to accelerate this separation.[12]

-

Sampling: Carefully withdraw a known volume (aliquot) from each of the two layers, being extremely careful not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC with UV detection.[10] A calibration curve is required for accurate quantification.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] The experiment should be performed in triplicate to ensure precision.[10]

-

Protocol 3: pKa Determination (Potentiometric Titration)

This technique measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the pKa.[13][14]

-

Objective: To find the pH at which the compound is 50% ionized.

-

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: Dissolve an accurately weighed amount of 5-Phenyl-1,3-oxazol-2-amine in a suitable solvent mixture (e.g., water with a co-solvent if needed) to a known concentration (e.g., 1 mM).[13]

-

Ionic Strength Adjustment: Add an inert salt like KCl to the solution to maintain a constant ionic strength throughout the titration.[13] This prevents changes in activity coefficients from affecting the pH readings.

-

Initial pH Adjustment: As 5-Phenyl-1,3-oxazol-2-amine is a base, the solution should be made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2. This ensures the amine group is fully protonated at the start.[13]

-

Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition has stabilized.[13]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[13][15] This is the point where half of the base has been neutralized.

-

Replication: Perform the titration at least three times to calculate an average pKa and standard deviation for robust data.[13]

-

Conclusion

The physicochemical profile of 5-Phenyl-1,3-oxazol-2-amine—characterized by high thermal stability, a sharp melting point indicative of purity, and a logP value favorable for membrane permeability—positions it as a compound with drug-like properties. The data summarized and the protocols detailed herein provide a comprehensive framework for its evaluation. For drug development professionals, this information is not just a characterization report but a strategic blueprint. It informs decisions on formulation, predicts in vivo behavior, and ultimately guides the optimization of this promising scaffold into next-generation therapeutic agents. The consistent application of these rigorous, self-validating experimental workflows is fundamental to achieving scientific integrity and success in the pharmaceutical sciences.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Austin Community College. Experiment 1 - Melting Points. [Link]

-

Chemsrc. 5-Phenyl-1,3-oxazol-2-amine | CAS#:6826-24-0. [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

PubChem. 5-Phenyl-1,3-oxazol-2-amine. [Link]

-

National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

YouTube. (2025). How To Determine PKA Of Organic Compounds?. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Bio-protocol. Determination of partition coefficients (log P). [Link]

-

ChemSynthesis. N-(tert-butyl)-5-phenyl-1,3-oxazol-2-amine. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Chemical Synthesis Database. 1-(5-phenyl-1,3-oxazol-2-yl)ethanamine. [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). [Link]

-

MDPI. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

-

PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

-

Hindawi. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

-

ChemSynthesis. 2-ethyl-5-phenyl-1,3-oxazole. [Link]

-

ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

-

PubChem. 4-Phenyl-1,3-oxazol-2-amine. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

COLORCOM LTD. Lower price high purity 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE with all your request, CasNo.13676-47-6. [Link]

Sources

- 1. Buy 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine | 2742656-07-9 [smolecule.com]

- 2. 5-Phenyl-1,3-oxazol-2-amine | CAS#:6826-24-0 | Chemsrc [chemsrc.com]

- 3. 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CAS 33124-04-8: 5-methyl-1,3-oxazol-2-amine | CymitQuimica [cymitquimica.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. agilent.com [agilent.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Phenyl-1,3-oxazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 2-aminooxazole moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. This technical guide provides an in-depth analysis of a key exemplar, 5-Phenyl-1,3-oxazol-2-amine. We will explore its fundamental chemical properties, detail a robust and validated synthesis protocol, discuss its known and potential applications in drug discovery, and outline standard analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

Introduction: The Significance of the 2-Aminooxazole Core

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 2-aminooxazole ring system has emerged as a structure of significant interest. It is considered a bioisostere of the 2-aminothiazole scaffold, where the substitution of a sulfur atom with a less readily oxidized oxygen atom can offer advantages in metabolic stability and solubility.[1][2] This structural motif is a key pharmacophore in compounds targeting a wide array of biological targets, including protein kinases and pathogenic microbes.[3][4]

5-Phenyl-1,3-oxazol-2-amine (also known as 2-amino-5-phenyloxazole) represents a fundamental embodiment of this scaffold. Its study provides critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules. Understanding its synthesis, properties, and reactivity is essential for leveraging this scaffold in hit-to-lead optimization and novel drug design.[5][6]

Nomenclature, Structure, and Physicochemical Properties

Correctly identifying a compound is paramount for reproducible scientific work. The definitive nomenclature and key identifiers for the topic compound are detailed below.

-

IUPAC Name: 5-Phenyl-1,3-oxazol-2-amine[7]

-

Synonyms: 2-Amino-5-phenyloxazole, 5-Phenyloxazol-2-ylamine[7]

-

Chemical Structure:

The following table summarizes the key computed and experimental properties of 5-Phenyl-1,3-oxazol-2-amine, which are crucial for experimental design, including solvent selection and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [PubChem][7] |

| Molecular Weight | 160.17 g/mol | [PubChem][7] |

| Melting Point | 215-216 °C | [Chemsrc][8] |

| Boiling Point (Predicted) | 341.0 ± 35.0 °C at 760 mmHg | [Chemsrc][8] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [Chemsrc][8] |

| LogP (Predicted) | 1.58 | [Chemsrc][8] |

| Polar Surface Area (PSA) | 52.05 Ų | [Chemsrc][8] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [PubChem][7] |

| Hydrogen Bond Acceptors | 3 (ring O, ring N, and -NH₂) | [PubChem][7] |

Synthesis and Characterization

The synthesis of 2-aminooxazoles requires careful consideration of methodology, as common strategies like the Hantzsch protocol, which is effective for 2-aminothiazoles using thioureas, often fail when N-substituted ureas are used.[1][2] A reliable and broadly applicable method involves the condensation of an α-haloketone with urea.

The diagram below illustrates a typical and effective two-step conceptual workflow for synthesizing substituted 2-aminooxazoles, starting from a suitable ketone. The synthesis of the title compound follows the first part of this pathway.

Caption: General workflow for synthesis of 2-aminooxazoles.

This protocol is adapted from established methodologies for the synthesis of 4- and 5-substituted 2-aminooxazoles.[9]

Materials:

-

2-Bromoacetophenone (α-bromoacetophenone)

-

Urea

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoacetophenone (e.g., 10 mmol, 1.99 g) and urea (e.g., 70 mmol, 4.20 g, a significant excess) in anhydrous DMF (e.g., 50 mL).

-

Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of both reactants and promotes the nucleophilic attack and subsequent cyclization. A large excess of urea is used to drive the reaction equilibrium towards the product and minimize side reactions.

-

-

Cyclocondensation: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 2-bromoacetophenone spot is consumed (typically 4-8 hours).

-

Causality: Thermal energy is required to overcome the activation energy for both the initial N-alkylation of urea and the subsequent intramolecular cyclization/dehydration that forms the oxazole ring.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). This will precipitate the crude product.

-

Causality: The product has low solubility in water, while DMF and excess urea are water-soluble, allowing for initial separation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and urea, followed by a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

-

Purification: The crude product is typically purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals is a strong indicator of high purity, which should be confirmed by melting point analysis and spectroscopy.

-

-

Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product, 5-Phenyl-1,3-oxazol-2-amine, using the following techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (Exact Mass: 160.0637).[9]

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N and C=C stretches of the ring).

-

Biological Activity and Applications in Drug Discovery

While specific biological data for the unsubstituted 5-Phenyl-1,3-oxazol-2-amine is limited in publicly accessible literature, the 2-aminooxazole scaffold is a cornerstone of numerous biologically active agents. Its value lies in its role as a versatile building block for creating libraries of compounds for screening.

The 2-aminooxazole core is a proven bioisostere of 2-aminothiazole, a scaffold found in numerous approved drugs and clinical candidates, including kinase inhibitors like Dasatinib.[1][10] The primary advantages of this isosteric replacement include:

-

Improved Metabolic Profile: The oxygen atom is not susceptible to the same oxidative metabolism pathways as the sulfur atom in the thiazole ring.[2]

-

Modulated Physicochemical Properties: Often results in a lower ClogP, which can lead to improved aqueous solubility.[1]

-

Reduced PAINS Liability: 2-aminothiazoles can sometimes be flagged as Pan-Assay Interference Compounds (PAINS), and their oxazole counterparts may offer a way to mitigate non-specific activity.[1][2]

Compounds featuring the 2-aminooxazole scaffold have demonstrated activity in several therapeutic areas, most notably:

-

Oncology: As inhibitors of various protein kinases (e.g., STK-16, CK2, GSK3β).[3][11]

-

Infectious Diseases: As potent antitubercular and antiprotozoal agents.[1][9][12]

The true utility of 5-Phenyl-1,3-oxazol-2-amine for drug development professionals is its function as a starting scaffold. The primary amine at the 2-position is a key handle for chemical modification, allowing for the systematic exploration of chemical space to develop structure-activity relationships (SAR).

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16 [morressier.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - 2âAminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 6. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry (2020) | Elisa Azzali | 21 Citations [scispace.com]

- 7. 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Phenyl-1,3-oxazol-2-amine | CAS#:6826-24-0 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Introduction: The 2-Amino-oxazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Phenyl-1,3-oxazol-2-amine (CAS: 6826-24-0) for Drug Discovery Professionals

The 2-amino-oxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in the design of numerous biologically active compounds. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it an ideal pharmacophore for targeting a range of biological entities, most notably protein kinases. Within this class, 5-Phenyl-1,3-oxazol-2-amine emerges as a foundational structure for developing potent and selective therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, by targeting key enzymes in cell signaling pathways.[1][2][3][4]

This guide provides a comprehensive technical overview of 5-Phenyl-1,3-oxazol-2-amine, intended for researchers and drug development professionals. We will delve into its chemical properties, synthesis, mechanism of action as a kinase inhibitor, and the practical experimental protocols required for its evaluation.

PART 1: Compound Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount for any experimental work. 5-Phenyl-1,3-oxazol-2-amine is registered under CAS Number 6826-24-0 .[5][6]

Chemical Structure

Caption: Chemical structure of 5-Phenyl-1,3-oxazol-2-amine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 6826-24-0 | [5][6] |

| Molecular Formula | C₉H₈N₂O | [5][6] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| IUPAC Name | 5-phenyl-1,3-oxazol-2-amine | [6] |

| Melting Point | 215-216 °C | [5] |

| Boiling Point | 341.0 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| SMILES | C1=CC=C(C=C1)C2=CN=C(O2)N | [6] |

| InChIKey | IUHYFLKPKSFRCT-UHFFFAOYSA-N | [6] |

PART 2: Synthesis and Characterization

The synthesis of 2-amino-oxazoles is a well-established field in organic chemistry. A common and reliable method involves the condensation of an α-haloketone with urea or a related cyanate source. This approach is favored for its operational simplicity and the ready availability of starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway is a variation of the Robinson-Gabriel synthesis. The core logic involves two key steps:

-

Nucleophilic Attack: The nitrogen atom of a nucleophile (like urea) attacks the electrophilic carbonyl carbon of an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one).

-

Intramolecular Cyclization: The intermediate subsequently undergoes a dehydration and cyclization reaction to form the stable oxazole ring. Using urea as the nitrogen source directly installs the required 2-amino group.

Caption: General workflow for the synthesis of 5-Phenyl-1,3-oxazol-2-amine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-Phenyl-1,3-oxazol-2-amine via condensation of 2-bromo-1-phenylethan-1-one and urea.

Materials:

-

2-bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Urea

-

Ethanol (absolute)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10.0 g, 50.2 mmol) and urea (6.0 g, 100 mmol) in 100 mL of absolute ethanol.

-

Causality: Using a slight excess of urea helps drive the reaction to completion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), observing the disappearance of the starting ketone spot.

-

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water while stirring. A solid precipitate should form.

-

Causality: The product is poorly soluble in water, causing it to precipitate out while unreacted urea and other polar byproducts remain in the aqueous solution.

-

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with three portions of 50 mL deionized water to remove any residual salts or urea.

-

Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the phenyl and oxazole rings.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺).[7]

-

Infrared Spectroscopy (IR): To identify key functional groups like N-H stretches (amine) and C=N/C=C bonds of the heterocyclic system.[7]

PART 3: Applications in Drug Development - Kinase Inhibition

The 5-phenyl-2-amino-oxazole scaffold is a validated "hinge-binding" motif for protein kinase inhibitors. Its utility stems from the ability of the 2-amino group and the oxazole nitrogen to form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Mechanism of Action: Targeting the FLT3 Kinase in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. However, internal tandem duplication (FLT3-ITD) mutations lead to its constitutive activation, promoting uncontrolled proliferation of myeloid cells, a hallmark of Acute Myeloid Leukemia (AML).[2][8]

Derivatives of 5-Phenyl-1,3-oxazol-2-amine have been identified as potent inhibitors of this aberrant FLT3 activity.[2] The proposed mechanism involves:

-

ATP-Competitive Binding: The inhibitor occupies the ATP-binding pocket of the FLT3 kinase domain.

-

Hinge Interaction: The 2-amino group and oxazole nitrogen form hydrogen bonds with the backbone of the hinge region (typically with cysteine and glutamate residues), anchoring the molecule.

-

Hydrophobic Interactions: The 5-phenyl group extends into a hydrophobic pocket, enhancing binding affinity and providing a vector for synthetic modification to improve potency and selectivity.

Caption: Inhibition of the constitutive FLT3-ITD signaling pathway by a 5-phenyl-oxazole derivative.

Biological Activity Data

Studies on derivatives have demonstrated potent activity against FLT3-ITD positive AML cell lines. For example, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) was identified as a lead candidate.[2][8]

| Cell Line | FLT3 Status | Compound 7c Effect (at 100 nM) | Key Outcome | Source |

| Molm-13 | FLT3-ITD (+) | ~65% proliferation inhibition | Potent anti-proliferative activity | [8] |

| MV4-11 | FLT3-ITD (+) | ~52% proliferation inhibition | In vivo tumor growth inhibition | [2][8] |

| HL-60 | FLT3-null | No significant inhibition | Selectivity for FLT3-driven cells | [8] |

PART 4: Key Experimental Protocols for Biological Evaluation

To validate the activity of a novel compound based on this scaffold, a tiered approach of in vitro and cell-based assays is essential.

Caption: Tiered workflow for the biological evaluation of a novel FLT3 inhibitor.

Protocol 1: In Vitro FLT3 Kinase Assay (Example: ADP-Glo™)

Objective: To determine the IC₅₀ value of the test compound against recombinant FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate stronger enzymatic inhibition.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in a buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction: In a 384-well plate, add:

-

Recombinant FLT3 kinase.

-

Kinase substrate (e.g., a generic tyrosine kinase peptide).

-

ATP at its Kₘ concentration.

-

Test compound at various concentrations.

-

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (Example: CellTiter-Glo®)

Objective: To measure the effect of the test compound on the viability of FLT3-ITD positive AML cells.

Procedure:

-

Cell Plating: Seed Molm-13 or MV4-11 cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Add the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent (volume equal to the cell culture medium) to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling

As a research chemical, 5-Phenyl-1,3-oxazol-2-amine and its derivatives must be handled with appropriate care.

| Hazard Type | GHS Classification and Statements | Precautionary Measures | Source |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [6] |

| Skin Irritation | Warning: H315 - Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

5-Phenyl-1,3-oxazol-2-amine is more than just a chemical compound; it is a validated starting point for the rational design of targeted therapeutics. Its proven ability to serve as a kinase hinge-binding scaffold, particularly for targets like FLT3 and VEGFR2, solidifies its importance in medicinal chemistry.[1][2] The synthetic accessibility and the clear structure-activity relationships of its derivatives provide a robust platform for further optimization.

Future research should focus on modifying the 5-phenyl ring to enhance selectivity against other kinases, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation inhibitors derived from this potent and versatile scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Phenyl-1,3-oxazol-2-amine | CAS#:6826-24-0 | Chemsrc [chemsrc.com]

- 6. 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Fundamental Reactivity of the 2-Aminooxazole Core: A Technical Guide for Drug Discovery

Executive Summary

The 2-aminooxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, primarily valued as a bioisosteric replacement for the ubiquitous 2-aminothiazole core. This guide provides an in-depth analysis of its fundamental reactivity, offering researchers and drug development professionals the foundational knowledge required for its strategic manipulation. Key advantages over its thiazole counterpart include enhanced metabolic stability by eliminating the oxidizable sulfur atom and potentially improved physicochemical properties such as aqueous solubility.[1][2][3] This document details robust synthetic strategies that circumvent classical limitations, explores the scaffold's rich derivatization potential through reactions at both the exocyclic amine and the oxazole ring, and discusses its behavior in cycloaddition reactions. By elucidating the electronic nature of the core and the causality behind proven experimental protocols, this guide serves as a comprehensive resource for leveraging the 2-aminooxazole motif in the design of next-generation therapeutics.

Introduction: The 2-Aminooxazole Scaffold – A Bioisosteric Perspective

The 2-aminooxazole is a five-membered aromatic heterocycle featuring an oxygen atom at position 1, a nitrogen at position 3, and an exocyclic amino group at the C2 position. Its structure imparts a unique combination of stability and reactivity, making it an attractive building block for complex molecular architectures.

The contemporary significance of the 2-aminooxazole core is intrinsically linked to the concept of bioisosterism . It serves as a direct isostere of the 2-aminothiazole nucleus, a scaffold present in numerous approved drugs and clinical candidates.[2] The substitution of the thiazole's sulfur atom with oxygen offers several compelling advantages for drug design:

-

Metabolic Stability: The primary metabolic liability of the 2-aminothiazole ring is often the oxidation of the sulfur atom. Replacing sulfur with a less readily oxidized oxygen atom can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[1][2]

-

Physicochemical Properties: The oxygen atom generally leads to a lower calculated logP (ClogP) compared to sulfur, which can translate to improved aqueous solubility—a critical parameter for drug formulation and absorption.[3]

-

Reduced Promiscuity: In some high-throughput screening campaigns, 2-aminothiazole-containing compounds have been flagged as Pan-Assay Interference Compounds (PAINS) due to nonspecific reactivity.[1][2] The 2-aminooxazole isostere may offer a structurally similar alternative that circumvents these issues.

This strategic switch from sulfur to oxygen, while seemingly minor, profoundly impacts a molecule's disposition in a biological system, making the 2-aminooxazole a critical tool in the hit-to-lead optimization process.

Synthesis of the 2-Aminooxazole Core: Overcoming Synthetic Hurdles

Historically, the synthesis of N-substituted 2-aminooxazoles has been challenging. The classical Hantzsch synthesis, a robust method for producing 2-aminothiazoles from α-haloketones and substituted thioureas, fails when applied to substituted ureas.[1][2] This failure is rooted in the fundamental difference in nucleophilicity between sulfur and oxygen; the oxygen of the urea is a significantly poorer nucleophile than the sulfur of thiourea, rendering the key cyclization step inefficient.[2]

To overcome this, a highly effective and versatile two-step synthetic workflow has been established, which is now the standard for accessing N,4-disubstituted 2-aminooxazoles.[1][4]

Caption: A modern two-step workflow for the synthesis of N,4-diaryl-2-aminooxazoles.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-oxazol-2-amine

This protocol describes the first step: the formation of the core ring structure.

Causality: The choice of a polar protic solvent like ethanol facilitates the dissolution of the starting materials and can participate in the proton transfer steps of the mechanism. The reaction is heated to overcome the activation energy for the initial nucleophilic attack and the subsequent dehydration.

-

Reagent Preparation: To a round-bottom flask, add 2-bromo-1-phenylethan-1-one (1.0 eq), urea (2.0 eq), and absolute ethanol (approx. 0.2 M concentration relative to the ketone).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting ketone is complete (typically 12-18 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo. Add water to the residue and adjust the pH to ~9-10 with a saturated solution of NaHCO₃ or dilute NaOH. This neutralizes any HBr formed and precipitates the product.

-

Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-phenyl-1,3-oxazol-2-amine. The product can be further purified by recrystallization if necessary.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Phenyl-1,3-oxazol-2-amine

This protocol details the second step for installing a substituent on the exocyclic amine.

Causality: The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction. The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) is critical for creating an active catalytic species that can undergo oxidative addition with the aryl halide and subsequent reductive elimination to form the desired product. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) is required to deprotonate the 2-aminooxazole, making it sufficiently nucleophilic to attack the palladium center. Toluene is a common high-boiling, inert solvent for this transformation.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-phenyl-1,3-oxazol-2-amine (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq).

-

Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 110-130 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to afford the pure N,4-diaryl-2-aminooxazole.

| Aryl Bromide Substituent | Catalyst/Ligand System | Base | Yield (%) | Reference |

| 4-Methoxy | X-Phos Pd G2 | t-BuONa | 71 | [4] |

| 4-Fluoro | X-Phos Pd G2 | K₃PO₄ | 59 | [4] |

| 2-Methyl | S-Phos Pd G2 | t-BuONa | 65 | [4] |

| 3-Trifluoromethyl | X-Phos Pd G2 | K₃PO₄ | 48 | [4] |

Fundamental Reactivity: A Guide for Derivatization

The reactivity of the 2-aminooxazole core is governed by the interplay between the electron-rich exocyclic amino group and the aromatic oxazole ring.

Electronic Structure and Reactivity

The exocyclic amino group is a powerful electron-donating group. Through resonance, it increases the electron density of the entire heterocyclic system, particularly at the C5 position. This makes the ring highly activated towards electrophilic attack and simultaneously renders the C5 atom the most nucleophilic carbon.

Caption: Key resonance structure illustrating electron donation to the C5 position.

Reactions at the Exocyclic Amino Group (N-Functionalization)

The lone pair on the exocyclic nitrogen makes it a potent nucleophile and the primary site for reactions with a wide range of electrophiles.

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is a fundamental transformation for modifying the properties of the scaffold.

-

Alkylation: While direct N-alkylation with alkyl halides can be performed, it may suffer from over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

-

N-Arylation: As detailed in the synthesis section, the Buchwald-Hartwig cross-coupling is the premier method for forming N-aryl bonds, offering broad scope and high yields.[1]

Reactions on the Oxazole Ring (C-Functionalization)

The most important reaction on the ring itself is electrophilic aromatic substitution, which occurs with high regioselectivity at the electron-rich C5 position.

Electrophilic Halogenation at C5

Halogenation provides a critical handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Bromination and chlorination are the most common examples.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the oxazole attacks the electrophile (e.g., Br⁺ from Br₂), forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores aromaticity.[5][6]

Caption: Mechanism of electrophilic bromination on the 2-aminooxazole ring.

Experimental Protocol: Bromination of 4-Aryl-2-aminooxazole

-

Dissolution: Dissolve the 4-aryl-2-aminooxazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-